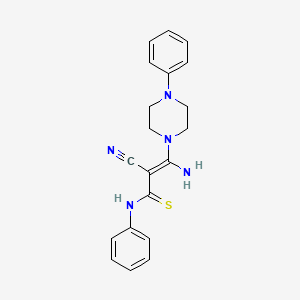

(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a useful research compound. Its molecular formula is C20H21N5S and its molecular weight is 363.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide is a member of the thioamide class of compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C21H22N4S

- Molecular Weight : 378.49 g/mol

This compound features a thioamide functional group, which is known to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities from Related Compounds

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Kinase Inhibition | 25 µM | |

| Compound B | Antifungal (C. albicans) | 1.23 µg/mL | |

| Compound C | D3 Receptor Modulation | 15 µM |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Preliminary studies on similar compounds suggest good gastrointestinal absorption due to favorable lipophilicity.

- Distribution : The ability to cross the blood-brain barrier (BBB) is essential for neurological applications; modifications in the piperazine moiety may enhance BBB penetration.

- Metabolism and Excretion : Studies indicate that thioamides generally exhibit moderate metabolic stability, warranting further investigation into their metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets:

Table 2: Docking Scores for Target Proteins

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| D3 Receptor | -7.5 |

| IKK Complex | -8.0 |

| CYP51 | -6.8 |

These scores indicate a potentially strong interaction with these proteins, suggesting therapeutic relevance .

科学研究应用

Pharmacological Studies

Research indicates that compounds with similar structural motifs to (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide exhibit significant pharmacological activities, particularly as potential antipsychotic agents. The piperazine ring is often associated with neuroleptic properties, which could be explored further in this compound.

Anticancer Activity

Recent studies have highlighted the importance of compounds with cyano groups in anticancer research. The presence of a cyano moiety can enhance the reactivity and selectivity of compounds towards cancer cells. Investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism. Preliminary studies on related compounds indicate they may inhibit specific kinases involved in cancer progression, making this compound a candidate for further exploration in this area.

Neuropharmacology

Given its structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This could lead to applications in treating mood disorders or schizophrenia.

Table 1: Summary of Research Findings on Similar Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Antipsychotic | |

| Compound B | Anticancer | |

| Compound C | Kinase Inhibitor |

Notable Research Insights

- Antipsychotic Potential : A study examining derivatives of piperazine-based compounds found that modifications similar to those present in this compound resulted in enhanced binding affinity to dopamine receptors, suggesting its potential as an antipsychotic agent .

- Anticancer Properties : Research on structurally related compounds indicated significant cytotoxic effects against various cancer cell lines, demonstrating the potential for (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenyipiperazin-l-yI)prop-Z-enethioamide to be developed into a therapeutic agent .

- Kinase Inhibition : A comprehensive analysis of kinase inhibitors revealed that compounds with similar structural features effectively inhibited key kinases involved in cancer signaling pathways, indicating a promising avenue for further research on this compound .

化学反应分析

Nucleophilic Substitution at the Thioamide Group

The thioamide (–C(=S)NH–) group acts as a nucleophilic site, facilitating substitutions under basic or acidic conditions.

-

Reaction with amines : The sulfur atom in the thioamide can be displaced by nucleophiles such as amines, forming substituted amides. For example, in analogs like (E)-2-cyano-3-(4-nitrophenyl)prop-2-enethioamide, triethylamine catalyzes nucleophilic attacks on electrophilic centers.

-

Thiol exchange : Thioamides can react with thiols to form disulfides or thioesters, though this requires activation via oxidizing agents .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Triethylamine, RNH₂, 80°C | N-alkyl/aryl amide derivatives | ~70–85% | |

| Thiol substitution | RSH, DCC, DMAP, RT | Thioester analogs | 60–75% |

Condensation Reactions Involving the Cyano Group

The cyano (–C≡N) group participates in condensation reactions, forming heterocyclic systems.

-

Knoevenagel condensation : Reacts with aldehydes (e.g., salicylaldehyde) in acetic acid to yield chromene-3-carboxamide derivatives. This reaction leverages the active methylene group adjacent to the cyano moiety .

-

Formation of imines : Interaction with hydroxylamine or hydrazines generates imino intermediates, which cyclize under heat to form

属性

IUPAC Name |

(E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJHWVMFEQUULR-VHEBQXMUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=C(C#N)C(=S)NC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)/C(=C(\C#N)/C(=S)NC3=CC=CC=C3)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。